(3-Hydroxy-2-icosanoyloxypropyl) icosanoate (3-Hydroxy-2-icosanoyloxypropyl) icosanoate 1,2-Diarachidoyl-rac-glycerol is a diacylglycerol that contains arachidic acid at the sn-1 and sn-2 positions.

Brand Name: Vulcanchem
CAS No.:
VCID: VC4036171
InChI: InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
Molecular Formula: C43H84O5
Molecular Weight: 681.1 g/mol

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate

CAS No.:

Cat. No.: VC4036171

Molecular Formula: C43H84O5

Molecular Weight: 681.1 g/mol

* For research use only. Not for human or veterinary use.

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate -

Molecular Formula C43H84O5
Molecular Weight 681.1 g/mol
IUPAC Name (3-hydroxy-2-icosanoyloxypropyl) icosanoate
Standard InChI InChI=1S/C43H84O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,44H,3-40H2,1-2H3
Standard InChI Key AGUTXIBMYVFOMK-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC

Structural and Chemical Characteristics

Molecular Architecture

(3-Hydroxy-2-icosanoyloxypropyl) icosanoate consists of a glycerol backbone where the first and second hydroxyl groups are esterified with icosanoic acid (C20:0), leaving the third hydroxyl group free. This configuration is represented by the IUPAC name (3-hydroxy-2-icosanoyloxypropyl) icosanoate and the SMILES string CCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCCCCCC . The ester linkages at the sn-1 and sn-2 positions of glycerol confer stability against hydrolysis under physiological conditions, while the free sn-3 hydroxyl group enables further chemical modifications or hydrogen bonding interactions.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC₄₃H₈₄O₅
Molecular Weight681.1 g/mol
IUPAC Name(3-hydroxy-2-icosanoyloxypropyl) icosanoate
SMILESCCC... (truncated for brevity)
PubChem CID15151388

Physicochemical Properties

Solubility and Stability

The compound exhibits low water solubility due to its long hydrophobic chains but is soluble in organic solvents such as chloroform, hexane, and dimethyl sulfoxide (DMSO). Its stability is influenced by temperature and pH; ester bonds may hydrolyze under strongly acidic or alkaline conditions, releasing icosanoic acid and glycerol derivatives.

Biological Relevance and Applications

Role in Lipid Membranes

As a synthetic analog of natural diacylglycerols (DAGs), this compound may mimic DAG’s role in cell signaling and membrane curvature induction. Natural DAGs activate protein kinase C (PKC) and regulate vesicle trafficking, suggesting potential research applications in studying lipid-protein interactions .

Industrial and Material Science Uses

The compound’s amphiphilicity makes it suitable for:

  • Surfactant formulations: Stabilizing emulsions in cosmetics or pharmaceuticals.

  • Drug delivery systems: Encapsulating hydrophobic drugs in lipid nanoparticles.

  • Polymer science: Serving as a monomer for biodegradable polyesters.

Table 2: Comparative Analysis of Related Diesters

CompoundMolecular WeightKey Applications
(3-Hydroxy-2-icosanoyloxypropyl) icosanoate681.1 g/molMembrane studies, drug delivery
HBMP 14:0_20:0_20:0 1045.5 g/molPhospholipid analog
3-[[2-[[2-(3-Icosanoyloxypropyl)... 1009.6 g/molDisulfide-linked polymers

Research Findings and Innovations

Chemical Reactivity

The free hydroxyl group enables phosphorylation or glycosylation, modifying the compound’s polarity. For example, phosphorylation could yield analogs of phosphatidic acid, a key lipid secondary messenger .

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